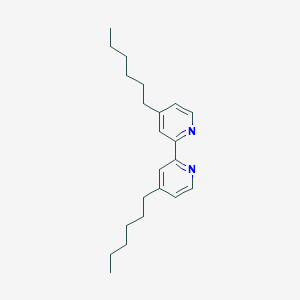

4,4'-Dihexyl-2,2'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hexyl-2-(4-hexylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2/c1-3-5-7-9-11-19-13-15-23-21(17-19)22-18-20(14-16-24-22)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRUXDAXNXJISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477417 | |

| Record name | 4,4'-Dihexyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445027-76-9 | |

| Record name | 4,4'-Dihexyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 2,2 Bipyridine Scaffolds in Modern Chemical Science

The 2,2'-bipyridine (B1663995) (bpy) framework is one of the most extensively utilized ligands in coordination and supramolecular chemistry. nih.gov Its prominence stems from its capacity to form stable chelate rings with a vast array of metal ions, a characteristic that has been pivotal in advancing our understanding of fundamental chemical processes. nih.gov These bidentate ligands are integral to the development of catalysts, photosensitizers, and advanced materials. researchgate.netscirp.org

The versatility of the 2,2'-bipyridine scaffold allows for straightforward functionalization, enabling chemists to fine-tune the electronic and steric properties of the resulting metal complexes. researchgate.net This adaptability has led to their application in diverse areas, from the development of ruthenium-based dyes for solar cells to the synthesis of novel therapeutic agents. scirp.orgnih.gov The robust redox stability of bipyridine complexes further enhances their utility in photochemistry and electrochemistry. nih.govresearchgate.net

Rationale for 4,4 Dihexyl Substitution in Functional Bipyridine Systems

The introduction of alkyl chains, such as hexyl groups, at the 4,4'-positions of the 2,2'-bipyridine (B1663995) ring is a strategic modification designed to enhance the ligand's performance in specific applications. These substitutions can significantly influence the properties of the resulting metal complexes.

Furthermore, the presence of bulky alkyl groups can introduce steric hindrance, which can be exploited to control the coordination geometry around a metal center or to prevent unwanted intermolecular interactions. nih.gov Research on related dialkyl-substituted bipyridines has shown that the length and branching of the alkyl chains can be used to modulate the liquid crystalline properties of metal complexes, potentially leading to the development of new materials with applications in molecular electronics and optical devices. tandfonline.com

Scope and Objectives of Academic Inquiry Pertaining to 4,4 Dihexyl 2,2 Bipyridine

Strategies for 2,2'-Bipyridine Core Construction

The creation of the 2,2'-bipyridine core is a critical first step, with several catalytic and coupling reactions being employed.

Catalytic Homocoupling Reactions and Mechanistic Considerations

Catalytic homocoupling reactions are a primary method for forming the symmetrical 2,2'-bipyridine structure from simpler pyridine (B92270) precursors.

Ullmann and Wurtz Type Couplings: The Ullmann reaction, traditionally using copper, and the Wurtz reaction, employing sodium, are classic methods for coupling organic halides to form symmetrical bipyridines. mdpi.compreprints.org The Ullmann coupling can proceed through either a radical or an anionic mechanism. mdpi.compreprints.org More contemporary approaches often utilize palladium or nickel catalysts, which can offer higher yields and milder reaction conditions. For instance, the homocoupling of bromopyridines can be facilitated by a combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at elevated temperatures. mdpi.compreprints.org Similarly, nickel-catalyzed dimerizations, such as the coupling of 2-chloropyridines using manganese powder as a reductant, have proven effective. nih.gov A key factor in some nickel-catalyzed systems is the use of manganese powder as the reducing agent; substituting it with zinc dust can lead to hydrodehalogenation instead of the desired coupling. nih.gov

Nickel-Catalyzed Homocoupling: Nickel-catalyzed homocoupling reactions provide an efficient route to symmetrical 2,2'-bipyridines. For example, NiCl₂·6H₂O can effectively catalyze the coupling of 2-halopyridines without the need for external ligands. mdpi.compreprints.org It is suggested that the 2,2'-bipyridine product itself acts as a ligand for the nickel(II) catalyst, facilitating the reaction. mdpi.compreprints.org High yields of substituted bipyridines, such as 2,2',6,6'-tetramethyl-4,4'-bipyridine, have been achieved under mild conditions using systems like NiBr₂(PPh₃)₂ with zinc powder and Et₄NI. mdpi.compreprints.org

Advanced Oxidative Coupling Approaches for Bipyridine Synthesis

Advanced oxidative coupling methods offer alternative pathways to the bipyridine core, often involving C-H activation.

Oxidative Dimerization: The oxidative homocoupling of pyridine-derived Grignard reagents can produce symmetrical bipyridines. lboro.ac.uk Nickel(II) catalysts combined with an oxidant like silver oxide have shown high efficiency at ambient temperatures. lboro.ac.uk The use of pyridine-N-oxides is another significant strategy. Depending on the reaction conditions and reagents, the C-H/C-H homocoupling of pyridine-N-oxides can yield the bipyridine, its mono-N-oxide, or its bis-N-oxide. lboro.ac.uk The addition of a copper(II) salt catalyst can shift the reaction mechanism from an addition-elimination pathway to an oxidative dimerization. lboro.ac.uk

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in various coupling reactions leading to bipyridines. This includes the decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines, which can be performed under microwave assistance. mdpi.com Another approach involves the coupling of pyridine sulfinates with bromopyridines. mdpi.com

Convergent and Divergent Multi-step Synthesis Routes for Substituted Bipyridines

Cross-Coupling Reactions:

Suzuki Coupling: This reaction is a versatile method for constructing C(sp²)-C(sp²) bonds and is widely used for bipyridine synthesis. mdpi.compreprints.org

Stille Coupling: Stille coupling involves reacting organotin compounds with organic halides. While effective, a significant drawback is the high toxicity of the organotin reagents. mdpi.compreprints.org

Negishi Coupling: As an alternative to Stille coupling, the Negishi reaction utilizes organozinc reagents. mdpi.compreprints.org It has been successfully used to prepare a variety of 2,2'-bipyridine derivatives from 2-pyridyl zinc halides and bromopyridines, often with palladium catalysts. mdpi.compreprints.orgorganic-chemistry.org This method is compatible with various functional groups and can be more scalable than other cross-coupling reactions. organic-chemistry.org

Cycloaddition Reactions: The metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles presents a direct and atom-economical route to substituted pyridines and has been applied to bipyridine synthesis. clockss.org

Introduction and Functionalization with Hexyl Moieties at the 4,4'-Positions

Once the bipyridine core is established, or by using a pre-functionalized precursor, the hexyl groups are introduced at the 4,4'-positions.

Alkylation and Selective Functionalization Techniques

Direct and selective alkylation of the pyridine ring is a key challenge in heterocyclic chemistry.

Minisci-type Reactions: The Minisci reaction and its variations allow for the introduction of alkyl groups onto the pyridine core. nih.gov Recent advancements have focused on achieving high regioselectivity. The use of a maleate-derived blocking group for the pyridine nitrogen enables controlled Minisci-type decarboxylative alkylation at the C-4 position. nih.gov Photocatalytic methods using visible light have also been developed for the site-selective functionalization of pyridinium (B92312) derivatives at the C4-position. acs.org

Functionalization via Organometallics: Organometallic reagents play a crucial role in the selective functionalization of pyridines. For example, Grignard and organozinc reagents can react selectively at the C-4 position of pyridines activated with BF₃·Et₂O. rsc.org

Synthesis from Precursor Bipyridines (e.g., 4,4'-dimethyl-2,2'-bipyridine, 4,4'-dibromo-2,2'-bipyridine)

A common and practical approach to synthesizing this compound involves starting with a pre-functionalized bipyridine.

From 4,4'-dimethyl-2,2'-bipyridine: The methyl groups of 4,4'-dimethyl-2,2'-bipyridine can serve as handles for further functionalization. One strategy involves the oxidation of the methyl groups to carboxylic acids. For example, oxidation with potassium permanganate (B83412) in a mixture of water and nitric acid can produce 2,2'-bipyridine-4,4'-dicarboxylic acid. google.com This diacid can then be converted to other functional groups that facilitate the introduction of the hexyl chains. Another route involves a multi-step sequence where the dimethyl precursor is transformed into intermediates like 4,4'-bis(chloromethyl)-2,2'-bipyridine, which can then be used for further alkylation. researchgate.netorgsyn.org

From 4,4'-dibromo-2,2'-bipyridine (B104092): The bromo groups on 4,4'-dibromo-2,2'-bipyridine are excellent leaving groups for cross-coupling reactions. This allows for the introduction of hexyl groups via reactions like Stille or Negishi coupling with an appropriate hexyl-organometallic reagent. researchgate.netossila.com For instance, Stille coupling of 2,5-dibromopyridine (B19318) can be used to create substituted bipyridines, a strategy that can be adapted for introducing alkyl chains. researchgate.net

A study by Son et al. mentions the synthesis of platinum complexes utilizing this compound as a ligand, indicating its successful preparation, though the specific synthetic route from a precursor is not detailed in the abstract. koreascience.krkoreascience.kr

Interactive Data Table: Synthetic Precursors and Products

Below is a summary of key reactions and precursors discussed.

| Precursor | Reagents/Catalyst | Product | Reaction Type |

| Bromopyridines | Pd(OAc)₂, piperazine, DMF | 2,2'-Bipyridine | Homocoupling |

| 2-Chloropyridines | Ni(0), Mn powder | 2,2'-Bipyridine | Homocoupling |

| Pyridine-N-oxides | Cu(II) salts | 2,2'-Bipyridine | Oxidative Dimerization |

| Pyridyl N-oxides, Halopyridines | Palladium catalyst | Substituted bipyridines | Cross-Coupling |

| 4,4'-Dimethyl-2,2'-bipyridine | KMnO₄, HNO₃/H₂O | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Oxidation |

| 4,4'-Dibromo-2,2'-bipyridine | Hexyl-organometallic reagent | This compound | Cross-Coupling |

Advanced Research Applications and Functional Materials Design Involving 4,4 Dihexyl 2,2 Bipyridine

Photoactive Systems and Optoelectronic Device Research

The photophysical and electronic properties of 4,4'-dihexyl-2,2'-bipyridine, when integrated into larger molecular or supramolecular structures, make it a compelling candidate for applications in optoelectronic devices where light harvesting, charge separation, and charge transport are critical processes.

Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells

In the field of solar energy conversion, this compound is primarily utilized as an ancillary or auxiliary ligand in photosensitizer complexes, typically with a ruthenium metal center. These sensitizers are crucial components in Dye-Sensitized Solar Cells (DSSCs). nih.govbiointerfaceresearch.commdpi.com The fundamental operation of a DSSC involves the absorption of light by a dye molecule, which then injects an electron into the conduction band of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂). biointerfaceresearch.commdpi.com

Table 1: Performance of DSSCs Employing Bipyridine Ligands with Hexyl or Similar Functional Groups An interactive table would allow users to sort and filter data based on dye structure, efficiency, and other photovoltaic parameters.

| Dye/Ligand Component | Key Structural Feature | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| C106 | 4,4'-bis(5-(hexylthio)thiophen-2yl)-2,2'-bipyridyl | - | - | - | 10.57 | biointerfaceresearch.com |

| LEG4 | 4,4-dihexyl-cyclopenta-[2,1-b:3,4-b']dithiophene | - | - | - | ~5.8 | biointerfaceresearch.com |

| RC-76 | 4,4′-dinonyl-2,2′-bipyridine (ancillary ligand) | 17.52 | - | - | 9.23 | rsc.org |

| JA3+S3 | Co-sensitizer with long carbon chain donor | 15.46 | 821 | 0.6455 | 8.20 | researchgate.net |

Note: Data for specific dyes containing the exact this compound ligand is often embedded within broader studies on families of sensitizers. The table reflects performance data for closely related structures to illustrate the impact of hexyl and other long-chain alkyl groups.

A critical factor limiting the efficiency of solar cells is charge recombination, where the injected electron in the semiconductor recombines with the oxidized dye or the redox mediator in the electrolyte. biointerfaceresearch.comacs.orgacs.org The introduction of bulky, hydrophobic groups, such as the hexyl chains in this compound, is a key strategy to mitigate this loss mechanism. espublisher.com

In perovskite solar cells (PSCs), bipyridine-based molecules can also be used as interfacial layers to passivate defects. The nitrogen atoms of the bipyridine can interact with uncoordinated lead ions (Pb²⁺) at the perovskite surface, reducing non-radiative recombination pathways. nih.gov While specific studies on this compound for this purpose are emerging, the principle of using functionalized bipyridines to enhance interfacial properties and electron transfer is well-established. nih.gov

Evaluation as Photosensitizers and Light-Harvesting Components

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While the primary application of this compound is in solar cells, the broader family of bipyridine derivatives is integral to the development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). core.ac.ukacs.orgoup.comrsc.org

In OLEDs, transition metal complexes, often of iridium(III) or platinum(II), with bipyridine-based ligands are used as phosphorescent emitters. rsc.orgrsc.org These devices operate via the injection of electrons and holes from the electrodes into an organic emissive layer, where they combine to form excitons that generate light. acs.org The ligands surrounding the metal center, such as functionalized bipyridines, play a crucial role in tuning the emission color, quantum efficiency, and stability of the device. rsc.orgrsc.org The introduction of substituents on the bipyridine ring can influence the energy levels (HOMO/LUMO) of the complex and its molecular packing in the solid state. rsc.org While direct applications of this compound in high-performance OLEDs are not widely reported in the reviewed literature, related structures with other alkyl or aryl substitutions are common. For example, iridium(III) complexes with bipyridine ligands have achieved high external quantum efficiencies, demonstrating the potential of this class of materials. rsc.org

In OFETs, organic semiconductors form the active channel of the transistor. acs.orgoup.com Bipyridine-containing molecules and polymers can be designed to function as n-type (electron-transporting) semiconductors due to the electron-deficient nature of the pyridine (B92270) rings. The performance of an OFET is highly dependent on the molecular ordering and intermolecular interactions within the semiconductor layer. icmab.es The hexyl chains on this compound could be leveraged to promote self-assembly and improve charge carrier mobility, although specific research on this compound in OFETs is not prominent.

Photocatalysis and Photoelectrochemical Systems

Complexes containing bipyridine ligands are extensively studied as molecular photocatalysts for various chemical transformations, including the reduction of carbon dioxide (CO₂) and the production of hydrogen (H₂). researchgate.netnih.gov These processes often rely on a photosensitizer, typically a ruthenium or iridium complex, that absorbs visible light and initiates an electron transfer cascade. nih.govacs.org

The this compound ligand can be incorporated into these catalytic systems. For example, research on cobalt complexes for photocatalytic CO₂ reduction has shown that bulky alkyl substituents on the bipyridine ligand, such as nonyl groups (which are structurally similar to hexyl), can significantly influence catalytic activity. mdpi.com While these bulky groups can sometimes hinder the approach of the substrate (e.g., CO₂) to the catalytic center due to steric effects, they also affect the electronic properties and stability of the complex. mdpi.com In photoelectrochemical cells, which integrate light absorption and electrochemical reactions, bipyridine-based systems are also employed. For instance, systems using tris(2,2′-bipyridine)ruthenium have been developed for H₂ production. rsc.org The use of long-chain alkyl-substituted bipyridines, such as 4,4'-dioctyl-2,2'-bipyridine, has been documented in the creation of molecular-modified photocathodes for bioinspired NADH regeneration, highlighting the role of these ligands in creating specific interfacial environments for catalysis. rsc.org

Electrochemical Systems and Energy Conversion Research

The electrochemical behavior of this compound, particularly when complexed with a transition metal, is fundamental to its function in energy conversion systems. Bipyridine complexes are known to be electroactive, often displaying reversible one-electron redox processes that can be studied using techniques like cyclic voltammetry. mdpi.comresearchgate.net

The metal-centered and ligand-centered electrochemical reactions are crucial for applications in photocatalysis and solar cells. mdpi.comresearchgate.net The electron-donating nature of the hexyl groups on the this compound ligand can influence the redox potentials of the resulting metal complex. This tuning of electrochemical properties is essential for designing efficient energy conversion schemes, as the driving forces for electron transfer and regeneration steps are dictated by the relative redox potentials of the components in the system. mdpi.commdpi.com For instance, in DSSCs, the HOMO and LUMO energy levels of the dye, which are related to its redox potentials, must be appropriately aligned with the semiconductor's conduction band and the electrolyte's redox potential for efficient operation. biointerfaceresearch.com The strategic use of substituted bipyridine ligands like this compound allows for the fine-tuning of these energy levels to optimize device performance. rsc.orgmdpi.com

Application in Redox Flow Battery Architectures

Molecular Recognition and Sensing Platform Development

The 2,2'-bipyridine (B1663995) unit is a quintessential chelating ligand in the design of chemosensors for detecting metal ions. nih.govethz.ch The principle of these sensors relies on a change in their photophysical properties, such as fluorescence or color, upon coordination with a target analyte. mdpi.com The bipyridine moiety acts as the recognition site (receptor), binding the metal ion, which in turn modulates the electronic structure of an attached signaling unit (fluorophore or chromophore). nih.gov

For example, a fluorescent chemosensor for zinc ions (Zn²⁺) was developed by linking a 2,2'-bipyridine chelator to a Green Fluorescent Protein (GFP) chromophore. nih.govmdpi.com In its free state, the sensor is non-fluorescent, but upon binding Zn²⁺, it exhibits a remarkable 53-fold enhancement in fluorescence, enabling sensitive detection. nih.gov In another design, a conjugated polymer featuring pendant 2,2'-bipyridine groups was used for the selective quenching-based detection of mercury ions (Hg²⁺) with a low detection limit of 8.0 nM. ethz.ch

While specific sensors based on this compound are not prominently documented, the function of the hexyl groups in such a system is clear from established chemical principles. The two long alkyl chains render the molecule highly lipophilic (fat-soluble). This property is critical for applications where the sensor must operate in non-polar organic solvents or be integrated into lipid-based structures like cell membranes. A chemosensor built with a this compound ligand would be ideally suited for detecting metal ions within biological membranes or for monitoring non-aqueous industrial processes, environments where sensors based on hydrophilic bipyridines would fail due to poor solubility.

Table 3: Characteristics of a 2,2'-Bipyridine-Based Fluorescent Chemosensor for Zn²⁺ Data sourced from a study on a GFP-chromophore-bipyridine hybrid sensor. nih.gov

| Parameter | Description |

| Analyte | Zn²⁺ |

| Sensing Mechanism | Fluorescence "Turn-On" |

| Fluorescence Enhancement | 53-fold |

| Excitation Maximum (Bound) | 422 nm |

| Emission Maximum (Bound) | 492 nm |

| Binding Stoichiometry | 1:1 (Sensor:Zn²⁺) |

Molecular tweezers are host molecules with two pincer-like arms connected by a spacer, creating a cavity designed to bind specific guest molecules through non-covalent interactions. nih.gov The 2,2'-bipyridine unit is an excellent component for creating "smart" or switchable tweezers because its conformation can be controlled. In its ground state, the two pyridine rings of 2,2'-bipyridine are typically in an anti (or transoid) conformation. Upon coordination with certain metal ions, they are forced into a syn (or cisoid) conformation. rsc.org

This conformational change can be harnessed to switch the tweezer between an "open" (OFF) and a "closed" (ON) state. A prime example is a molecular tweezer designed for fullerene recognition, where two concave corannulene (B50411) pincers were attached to the 4,4'-positions of a 2,2'-bipyridine core. rsc.orgossila.com In the absence of a metal ion, the bipyridine is in its anti conformation, and the tweezer is open and does not bind the fullerene guest. The addition of a copper(I) ion forces the bipyridine into the syn conformation, closing the tweezers and creating a well-defined cavity that effectively encapsulates a fullerene molecule. This binding process is reversible, making it a metal-triggered molecular machine. rsc.org

In such a design, the this compound ligand would serve two important functions. First, the long hexyl chains provide excellent solubility in the nonpolar organic solvents typically used for dissolving fullerenes. Second, the flexible alkyl chains can fold and line the binding cavity, participating in van der Waals and hydrophobic interactions with the guest molecule. This can enhance the binding affinity and potentially introduce a degree of selectivity for guests of a particular size and shape, further refining the principles of guest-host interaction.

Advanced Investigation Methodologies and Characterization in 4,4 Dihexyl 2,2 Bipyridine Research

Spectroscopic Characterization Methodologies for Structural and Electronic Insights

Spectroscopic techniques are indispensable tools for the detailed analysis of 4,4'-dihexyl-2,2'-bipyridine, providing critical data on its structural and electronic characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the bipyridyl core and the hexyl chains. researchgate.net

In ¹H NMR spectra of related 4,4'-dialkyl-2,2'-bipyridine ligands, the aromatic protons typically appear as distinct doublets and triplets, while the aliphatic protons of the hexyl chains exhibit characteristic multiplets. researchgate.net For instance, in a ruthenium(II) complex with a 4,4'-dialkyl-2,2'-bipyridine ligand, the chemical shifts are influenced by the complexation and the solvent used. researchgate.net High-resolution ¹H NMR, often aided by two-dimensional techniques like COSY and homo-decoupling, allows for the precise assignment of each proton signal. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons confirm the bipyridine structure, while the aliphatic carbons of the hexyl groups appear in the upfield region of the spectrum. For example, in 4,4'-dioctyloxy-2,2'-bipyridine, a related compound, the carbon signals for the alkyl chain are well-resolved and assignable.

Table 1: Representative ¹H NMR and ¹³C NMR Data for a 4,4'-Dialkoxy-2,2'-bipyridine Derivative (4,4'-dioctyloxy-2,2'-bipyridine)

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 8.45 (d) | Pyridyl H |

| 7.95 (d) | Pyridyl H | |

| 6.81 (dd) | Pyridyl H | |

| 4.12 (t) | -OCH₂- | |

| 1.85–1.78 (m) | -OCH₂CH ₂- | |

| 1.50–1.43 (m) | Alkyl CH₂ | |

| 1.38–1.26 (m) | Alkyl CH₂ | |

| 0.89 (t) | -CH₃ | |

| ¹³C | 166.2 | C=N |

| 157.9 | C-O | |

| 150.1 | Pyridyl C | |

| 111.3 | Pyridyl C | |

| 106.7 | Pyridyl C | |

| 68.1 | -OCH₂- | |

| 31.8, 29.3, 29.2, 29.0, 26.0, 22.7, 14.1 | Alkyl carbons |

Data is for a related compound and serves as a representative example.

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and assessing the purity of this compound and its complexes. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. umich.edumdpi.com

ESI-MS is particularly useful for analyzing coordination complexes, often showing the molecular ion peak corresponding to the complex cation. For example, in the characterization of platinum(II) complexes with 4,4'-dialkoxy-2,2'-bipyridine ligands, ESI-MS confirmed the expected molecular weights with the observation of [M+H]⁺ peaks. In the synthesis of new 4,4'-π-conjugated 2,2'-bipyridines, MALDI-MS was used to identify the molecular ion peak [M+H]⁺, confirming the successful synthesis of the target molecule. umich.edu

Table 2: Mass Spectrometry Data for a Related 4,4'-Disubstituted-2,2'-bipyridine Derivative

| Compound | Mass Spectrometry Technique | Observed m/z | Assignment |

|---|---|---|---|

| 4,4'-((1E,1'E)-[2,2'-bipyridine]-4,4'-diylbis(ethene-2,1-diyl))bis(2,5-dimethoxybenzaldehyde) derivative | MALDI-MS | 625 | [M+H]⁺ |

Data from a related π-conjugated bipyridine system illustrates the application of the technique. umich.edu

Electronic absorption (UV-Vis) and luminescence (photoluminescence) spectroscopy are crucial for investigating the photophysical properties of this compound and its metal complexes. acs.org The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Typically, π-π* transitions of the bipyridine ligand are observed in the ultraviolet region, while metal-to-ligand charge transfer (MLCT) bands appear in the visible region for its metal complexes. acs.org

For instance, platinum(II) complexes of a 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine ligand exhibit broad MLCT, intraligand charge transfer (ILCT), and ligand-to-ligand charge transfer (LLCT) absorption bands between 400 and 500 nm. nih.gov These complexes are emissive, with a ³MLCT/³ILCT/³π,π* emission band observed around 594 nm at room temperature. nih.gov The emission properties, including quantum yield and excited-state lifetime, are sensitive to the molecular structure and the surrounding environment. acs.org The solvatochromic effect, where the absorption and emission spectra shift in different solvents, provides insights into the nature of the excited states. nih.gov

Table 3: Photophysical Data for a Platinum(II) Complex of a Phenyl-dihexylfluorenyl-bipyridine Ligand

| Parameter | Value | Conditions |

|---|---|---|

| Absorption Band (¹MLCT/¹ILCT/¹LLCT) | 400-500 nm | Solution |

| Emission Band (³MLCT/³ILCT/³π,π*) | ~594 nm | Room Temperature |

| Emission Quantum Yield (in toluene) | 0.18 | Room Temperature |

| Triplet Excited-State Lifetime | ~1.2 µs | Room Temperature |

Data for a complex containing a related dihexyl-substituted bipyridine ligand. acs.orgnih.gov

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. This technique is invaluable for understanding the molecular geometry and intermolecular interactions, such as π-π stacking, that dictate the supramolecular architecture. ub.edu

For the parent 4,4'-bipyridine (B149096), XRD analysis shows that the two pyridine (B92270) rings are twisted with respect to each other in the solid state. In coordination polymers, 4,4'-bipyridine can act as a bridging ligand, leading to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. ub.edu The planarity of the bipyridinium dication has also been confirmed by X-ray diffraction. frontiersin.org While specific crystallographic data for this compound was not found in the provided search results, analysis of related structures like those of 4,4'-dimethyl-2,2'-bipyridine (B75555) and its complexes provides insight into the likely solid-state packing. ugr.es The hexyl chains are expected to influence the crystal packing through van der Waals interactions, potentially leading to layered structures or other organized assemblies.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic pyridine rings and the aliphatic hexyl chains.

The C=C and C=N stretching vibrations of the pyridine rings typically appear in the 1600-1400 cm⁻¹ region. znaturforsch.com The aliphatic C-H stretching vibrations of the hexyl groups are expected just below 3000 cm⁻¹. When the bipyridine ligand coordinates to a metal center, shifts in the positions of these bands can be observed, providing evidence of complex formation. znaturforsch.com For example, a band in free 4,4'-bipyridine around 611 cm⁻¹, assigned to a C-H bending mode, is known to shift to a higher frequency upon coordination to a metal. znaturforsch.com

Table 4: Characteristic FT-IR Vibrational Modes for Bipyridine Ligands

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=C and C=N Ring Stretching | 1612, 1527, 1492, 1413 |

| C-H Bending | 611 (shifts on coordination) |

Data based on general bipyridine characteristics and related compounds. znaturforsch.com

X-ray Diffraction (XRD) and Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Electrochemical Characterization Techniques for Redox Properties

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of this compound and its metal complexes. frontiersin.org This method provides information about the oxidation and reduction potentials of the molecule, the reversibility of the redox processes, and the stability of the electrochemically generated species.

The electrochemical behavior is highly dependent on the molecular structure, the solvent, and the supporting electrolyte. frontiersin.org For bipyridine-based compounds, the reduction processes are typically centered on the electron-deficient pyridine rings. The introduction of electron-donating alkyl groups like hexyl at the 4 and 4' positions is expected to make the reduction of the bipyridine core more difficult (i.e., occur at more negative potentials) compared to the unsubstituted 2,2'-bipyridine (B1663995).

In the context of bipyridinium salts used in redox flow batteries, cyclic voltammetry has been used to study a series of derivatives. frontiersin.org The redox processes are influenced by the parent scaffold, with 4,4'-bipyridine being a preferred structure. frontiersin.org For metal complexes of 4,4'-disubstituted-2,2'-bipyridines, CV can reveal both metal-centered (e.g., Ru(II)/Ru(III)) and ligand-centered redox events. researchgate.net The redox potentials can be tuned by changing the substituents on the bipyridine ligand, which in turn affects the electronic properties and potential applications of the complexes. mdpi.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,4'-Dialkyl-2,2'-bipyridine |

| 4,4'-Dioctyloxy-2,2'-bipyridine |

| 4,4'-Dibutoxy-2,2'-bipyridine |

| 6-Phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine |

| 4,4'-Bipyridine |

| 4,4'-Dimethyl-2,2'-bipyridine |

| 2,2'-Bipyridine |

Cyclic Voltammetry (CV) for Investigation of Redox Processes

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox properties of this compound and its complexes. nanoscience.com This method involves scanning the potential of an electrode and measuring the resulting current, providing information on redox potentials, reaction kinetics, and the number of electrons transferred in a redox event. nanoscience.comescholarship.org

In studies of bipyridine-based compounds, CV experiments are typically conducted in a three-electrode cell, comprising a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). escholarship.orgiieta.org The choice of solvent and supporting electrolyte is crucial and depends on the specific system under investigation. For instance, non-aqueous solvents like acetonitrile (B52724) or dimethylformamide are often used, with supporting electrolytes such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6). escholarship.orgiieta.org

Research on related bipyridine derivatives has shown that they can undergo reversible one-electron redox processes. iieta.org The introduction of substituents, such as the hexyl groups in this compound, can influence the redox potentials. Electron-donating groups generally make the compound easier to oxidize (less positive potential) and harder to reduce (more negative potential). nih.gov For example, methyl-substituted bipyridine complexes exhibit a cathodic shift in their reduction potentials. The reversibility of the redox processes is a key parameter assessed by CV, with quasi-reversible or irreversible processes indicating coupled chemical reactions or slow electron transfer kinetics. frontiersin.org

Table: Representative Redox Potential Data for Bipyridine Derivatives

| Compound/Complex | Redox Process | Potential (V vs. ref) | Solvent/Electrolyte | Reference |

| 4,4'-Bipyridinium derivative | Reduction | -1.52 | Acetonitrile/TBAPF6 | escholarship.org |

| Ir(III) complex with 2,2'-bipyridine | Oxidation (Ir(III)/Ir(IV)) | +0.687 | Not Specified | acs.org |

| 4,4'-Bipyridine with benzoquinone | Reduction | Not Specified | Dimethylformamide/TEACl | iieta.org |

Advanced Voltammetric and Electroanalytical Methods (e.g., Convolutive Voltammetry, Rotating Disk Electrode)

To gain deeper insights beyond standard CV, advanced electroanalytical techniques are employed.

Convolutive Voltammetry is a powerful method for analyzing the mechanism of electrochemical processes. iieta.orgiieta.org By transforming the current-potential data from a cyclic voltammogram, it can help to determine diffusion coefficients and to distinguish between different electrode reaction mechanisms, such as the EC mechanism (an electron transfer followed by a chemical reaction). iieta.org Studies on charge transfer complexes of 4,4'-bipyridine have utilized convolutive voltammetry to elucidate the electrode reaction pathway and determine relevant electrochemical parameters. iieta.orgiieta.org

Rotating Disk Electrode (RDE) voltammetry is another valuable technique used to study the kinetics of electrode reactions. biologic.net In an RDE experiment, the working electrode is rotated at a controlled rate, which induces a well-defined convective flow of the analyte to the electrode surface. biologic.netresearchgate.net This allows for the determination of heterogeneous rate constants and diffusion coefficients. frontiersin.org For instance, in a study of bipyridinium salts, RDE measurements at various rotation speeds (500–3,000 rpm) were used to evaluate the heterogeneous rate constant using the Koutecky-Levich method. frontiersin.org This technique is particularly useful for assessing the performance of materials in applications like redox flow batteries where fast electrode kinetics are desirable. frontiersin.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable for complementing experimental findings and providing a molecular-level understanding of the properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and energetic properties of molecules. researchgate.net By applying DFT, researchers can calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.roresearchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's reactivity and electronic absorption properties. researchgate.net

For bipyridine systems, DFT calculations have been used to understand how substituents affect the electronic and structural properties. researchgate.net The hexyl groups in this compound, being electron-donating, are expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap and the compound's redox and photophysical properties. DFT calculations can also predict the optimized geometry of the molecule, revealing details such as the planarity or distortion of the bipyridine rings. rsc.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further insights into intramolecular charge transfer and hyperconjugative interactions. chalcogen.rorsc.org

Table: Illustrative DFT Calculated HOMO-LUMO Energies for Bipyridine Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Reference |

| Quercetin on Graphene | -3.7552 | 2.5897 | 6.3449 | B3LYP/6-21G(d,p) | chalcogen.ro |

| 2,2'-bipyridine derivative | Not Specified | Not Specified | Not Specified | B3LYP/6-31G(d,p) | researchgate.net |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. uci.eduarxiv.org It is a powerful tool for predicting and interpreting UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. joaquinbarroso.comresearchgate.net

In the context of bipyridine complexes, TDDFT calculations are crucial for understanding their photophysical properties, such as metal-to-ligand charge transfer (MLCT) transitions. nih.govacs.org The theory can predict how substituents on the bipyridine ligand, like the hexyl groups, will affect the absorption and emission wavelengths. researchgate.net For example, TDDFT can be used to simulate the excited states of iridium(III) complexes containing bipyridine ligands, helping to understand their phosphorescence. acs.org The choice of functional and basis set is critical for obtaining accurate results with TDDFT, and various combinations are often benchmarked against experimental data. uit.no

Molecular Dynamics Simulations and Computational Modeling of Supramolecular Interactions

Molecular Dynamics (MD) simulations and other computational modeling techniques are employed to study the dynamic behavior and intermolecular interactions of molecules. numberanalytics.com These methods can provide insights into the formation and stability of supramolecular assemblies, which are often governed by non-covalent interactions like π-π stacking and hydrogen bonding. numberanalytics.comnih.gov

For this compound, MD simulations could be used to model its behavior in solution or its interactions within a larger supramolecular structure. For instance, simulations can reveal how the flexible hexyl chains influence the packing of the molecules in the solid state or in thin films. Computational modeling can also be used to investigate the formation of complexes and higher-order structures. nih.gov In studies of related 4,4'-bipyridine systems, computational methods have been used to analyze π-π interactions and their role in crystal packing. nih.gov These simulations complement experimental techniques like X-ray crystallography by providing a dynamic picture of the molecular interactions. numberanalytics.com

Q & A

Q. Key Considerations :

- Reaction Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Temperature : Elevated temperatures (80–120°C) enhance coupling efficiency but may increase side reactions.

- Yield Optimization : Substitution at 4,4' positions is sterically challenging; yields for dialkyl derivatives range from 40–60% .

Table 1 : Comparison of Synthetic Methods for 4,4'-Dialkyl-2,2'-bipyridines

| Method | Precursor | Alkyl Source | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 4,4'-Dibromo-2,2'-bpy | Hexyl-Bpin | 55 | ≥98% | |

| Nucleophilic Substitution | 4,4'-Dinitro-2,2'-bpy | Hexyl-MgBr | 42 | 95% |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its metal complexes?

Basic Research Focus

Characterization relies on multi-technique validation:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Hexyl protons appear as multiplet peaks (δ 0.8–1.6 ppm), while bipyridine protons resonate at δ 7.5–9.0 ppm .

- IR Spectroscopy : C-H stretching (2850–2950 cm⁻¹) for hexyl chains; C=N vibrations (~1600 cm⁻¹) for bipyridine .

- X-ray Crystallography : Resolves coordination geometry in metal complexes. For example, Zn(II) complexes with 4,4'-dimethyl-2,2'-bpy exhibit tetrahedral coordination .

Advanced Tip : Dynamic light scattering (DLS) can assess solubility changes imparted by hexyl groups in non-polar solvents .

How do the hexyl substituents in this compound affect the electronic and steric properties of its metal complexes compared to methyl or other alkyl derivatives?

Q. Advanced Research Focus

- Electronic Effects : Hexyl groups are electron-donating but less so than methyl, slightly lowering the ligand’s π-accepting ability. Cyclic voltammetry of Ru(II) complexes shows a 50 mV positive shift in redox potentials compared to methyl derivatives .

- Steric Effects : Longer alkyl chains increase hydrophobicity and steric bulk, reducing aggregation in solution. This enhances solubility in organic solvents (e.g., toluene, CH₂Cl₂) .

- Coordination Geometry : Hexyl chains may distort metal-ligand bond angles. For example, in Ir(III) complexes, steric strain from hexyl groups can redshift phosphorescence wavelengths by 10–15 nm .

Data Contradiction : While methyl groups improve catalytic activity in some Pd complexes, hexyl derivatives show reduced turnover due to slower substrate access .

What role does this compound play in enhancing the performance of dye-sensitized solar cells (DSSCs) or light-emitting devices?

Q. Advanced Research Focus

- DSSCs : Hexyl chains improve dye adsorption on TiO₂ surfaces by reducing aggregation. Ru(II) complexes with 4,4'-dihexyl-2,2'-bpy achieve 8–10% efficiency, outperforming methyl analogs (6–7%) .

- OLEDs : The bulky hexyl groups suppress intermolecular quenching, enhancing photoluminescence quantum yield (PLQY) by 20–30% in Ir(III) emitters .

Table 2 : Performance Comparison in DSSCs

| Ligand | Dye Loading (nmol/cm²) | Jₛc (mA/cm²) | Efficiency (%) | Reference |

|---|---|---|---|---|

| 4,4'-Dihexyl-2,2'-bpy | 120 | 14.2 | 9.1 | |

| 4,4'-Dimethyl-2,2'-bpy | 95 | 12.8 | 6.7 |

How can researchers address contradictions in reported catalytic activities of transition metal complexes incorporating this compound?

Advanced Research Focus

Contradictions often arise from:

- Solvent Effects : Hexyl-containing complexes perform better in non-polar media. For example, Pd-catalyzed cross-coupling yields drop in aqueous systems due to poor solubility .

- Substrate Size : Steric hindrance from hexyl groups favors small substrates (e.g., ethylene) over bulky ones (e.g., styrene) .

- Methodological Adjustments : Use mixed-ligand systems (e.g., combining dihexyl-bpy with smaller ligands) to balance steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.